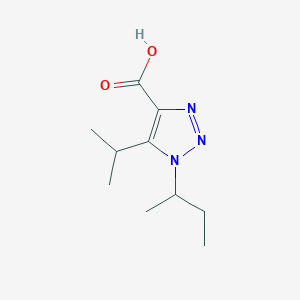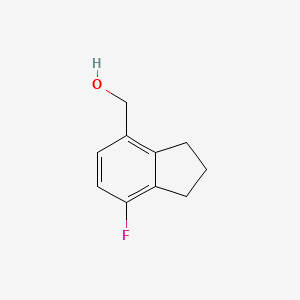
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound that belongs to the class of fluoroindanes It is characterized by the presence of a fluorine atom at the 7th position of the indane ring and a hydroxymethyl group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-fluoroindene.
Hydrogenation: The 7-fluoroindene undergoes hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield 7-fluoro-2,3-dihydroindene.
Hydroxymethylation: The 7-fluoro-2,3-dihydroindene is then subjected to hydroxymethylation using formaldehyde and a base, such as sodium hydroxide (NaOH), to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve this.
化学反应分析
Types of Reactions
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding 7-fluoro-2,3-dihydroindene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: 7-fluoro-2,3-dihydro-1H-inden-4-carboxylic acid.
Reduction: 7-fluoro-2,3-dihydroindene.
Substitution: Various substituted fluoroindanes depending on the nucleophile used.
科学研究应用
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for neurological conditions.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of (7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- (7-chloro-2,3-dihydro-1H-inden-4-yl)methanol
- (7-bromo-2,3-dihydro-1H-inden-4-yl)methanol
- (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol
Uniqueness
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for specific applications where fluorine’s properties are advantageous.
属性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC 名称 |
(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanol |
InChI |
InChI=1S/C10H11FO/c11-10-5-4-7(6-12)8-2-1-3-9(8)10/h4-5,12H,1-3,6H2 |
InChI 键 |
DVSRHIMRYZEXNF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2C1)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


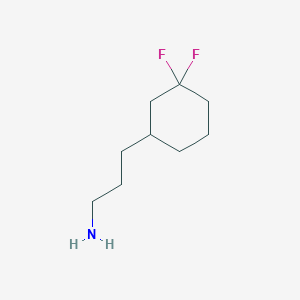

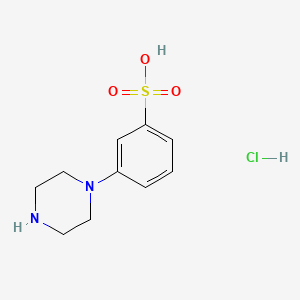
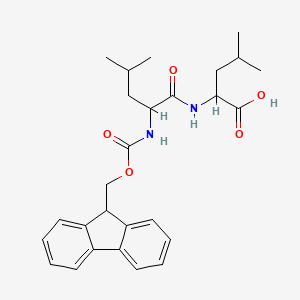
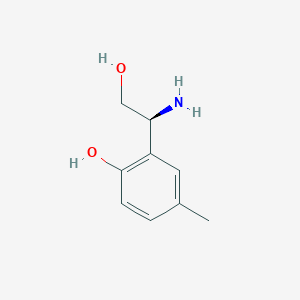
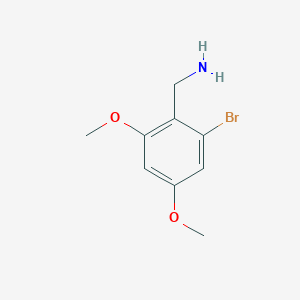
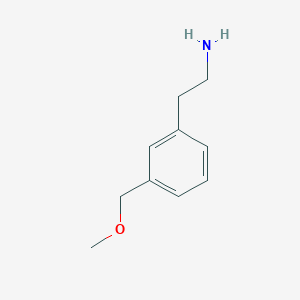
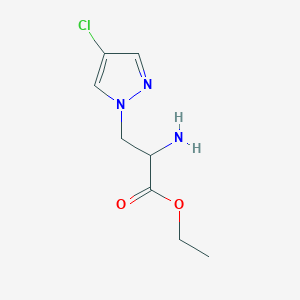
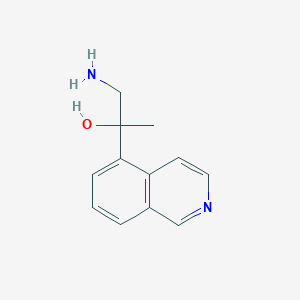
![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)
![4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13622265.png)
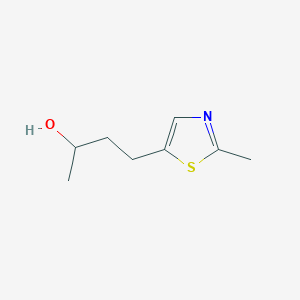
![2-[2-(3-Aminophenyl)acetamido]propanamide](/img/structure/B13622293.png)
